![molecular formula C12H19NO2 B196016 1,3-Dimethyl-5-nitroadamantane CAS No. 6588-68-7](/img/structure/B196016.png)
1,3-Dimethyl-5-nitroadamantane
Overview
Description
1,3-Dimethyl-5-nitroadamantane is an organic compound with the chemical formula C12H19NO2. It belongs to the adamantane family, which is characterized by a tricyclic structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is suggested to be a potential neuroprotective agent , indicating that its targets could be related to neuronal function and health.
Mode of Action
As a potential neuroprotective agent , it might interact with its targets in a way that promotes neuronal health and function
Biochemical Pathways
Given its potential neuroprotective properties , it may influence pathways related to neuronal health and function. The downstream effects of these pathway alterations would likely contribute to the compound’s neuroprotective effects.
Result of Action
As a potential neuroprotective agent , it may exert effects that promote neuronal health and function
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitroadamantane can be synthesized through several methods. One commonly used method involves the nitration of adamantane derivatives. The reaction typically involves the use of nitric acid in the presence of acetic anhydride as a solvent. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitroadamantane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted adamantane derivatives
Scientific Research Applications
1,3-Dimethyl-5-nitroadamantane has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to memantine, a known NMDA receptor antagonist.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other functionalized adamantane derivatives
Comparison with Similar Compounds
1,3-Dimethyl-5-nitroadamantane can be compared with other adamantane derivatives, such as:
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
1,3-Dimethyladamantane: A structurally similar compound without the nitro group, used in various chemical syntheses .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
1,3-dimethyl-5-nitroadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZFPVZJGQAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344322 | |
Record name | 1,3-Dimethyl-5-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6588-68-7 | |
Record name | 1,3-Dimethyl-5-nitroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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